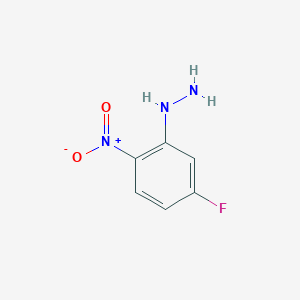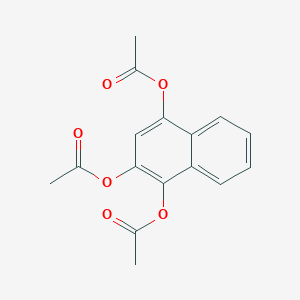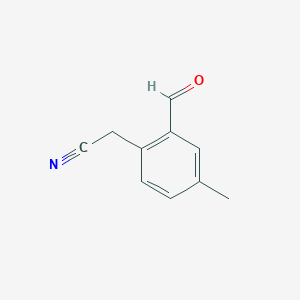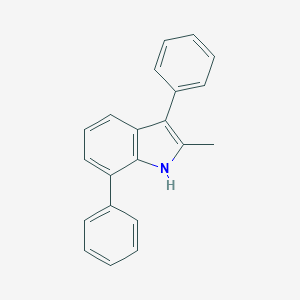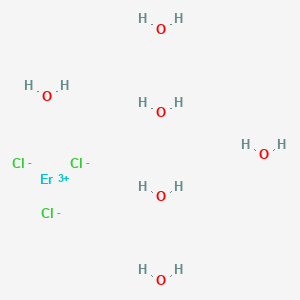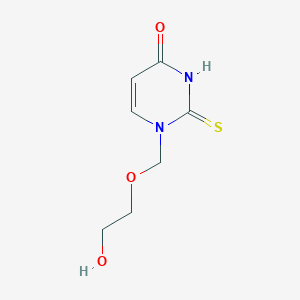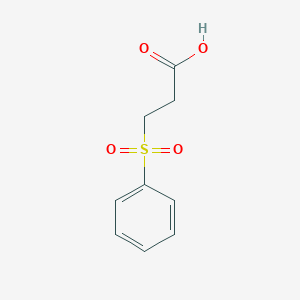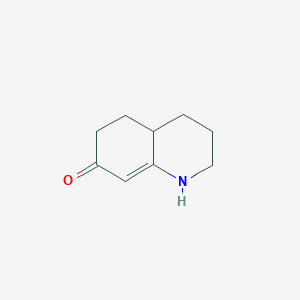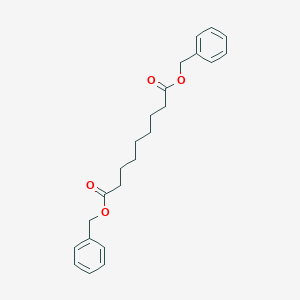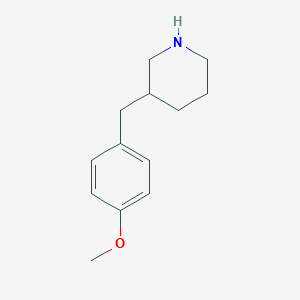
3-(4-Methoxybenzyl)piperidine
Übersicht
Beschreibung
The compound 3-(4-Methoxybenzyl)piperidine is a chemical structure that is part of a broader class of organic compounds known as piperidines. Piperidines are six-membered rings containing one nitrogen atom, and they are important in medicinal chemistry due to their presence in various pharmaceuticals and bioactive molecules.
Synthesis Analysis
The synthesis of compounds related to 3-(4-Methoxybenzyl)piperidine involves multi-step chemical reactions. For instance, the synthesis of 3,5-bis(2-hydroxybenzylidene)piperidin-4-one was achieved by reacting 2-hydroxybenzaldehyde with 4-piperidone under microwave irradiation in the presence of a sodium hydroxide solution . Another related compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-pot reaction at room temperature . These methods demonstrate the versatility of piperidine derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by various spectroscopic techniques. For example, the structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was confirmed using IR, NMR spectra, and single-crystal X-ray diffraction, revealing a nonplanar molecule with the piperidine ring in a chair conformation . Similarly, the crystal structure of 3,5-bis(4-methoxybenzylidene)-1-methyl-4-piperidone showed a flattened boat conformation of the central heterocyclic ring .
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be inferred from the synthesis methods and the chemical transformations they undergo. For instance, the reaction of 3-benzylidenepiperazine-2,5-diones with N-bromosuccinimide resulted in 3-(α-Bromobenzyl)-3-methoxypiperazine-2,5-diones, indicating the susceptibility of the piperidine ring to electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. The crystal structure analysis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime provided insights into its physical properties, such as crystal system, space group, and cell dimensions . The compound 3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione, with the piperidine ring in a chair conformation, forms a two-dimensional network through intermolecular hydrogen bonds, which can influence its solubility and melting point .
Wissenschaftliche Forschungsanwendungen
Selective σ Ligands and Pharmacological Properties
The compound 3-(4-Methoxybenzyl)piperidine has been studied for its role as a high-affinity, selective σ ligand. This includes investigations into its structural and pharmacological properties. In one study, its sila-analogues demonstrated a significant affinity for various central nervous system receptors, highlighting its potential in neurological research (Tacke et al., 2003).
Anti-Dengue Activity
This compound has also been evaluated for its anti-dengue activity. A study focused on its inhibitory activity against DENV2 NS2B-NS3 protease, showing promising results as an antiviral agent (Kuswardani et al., 2020).
Antitubercular Activity
In another research, derivatives of 3-(4-Methoxybenzyl)piperidine were synthesized and showed significant antitubercular activity against Mycobacterium tuberculosis. This underscores its potential use in combating tuberculosis (Badiger & Khazi, 2013).
Anti-Alzheimer's Agents
Compounds related to 3-(4-Methoxybenzyl)piperidine have been synthesized and evaluated for their anti-Alzheimer's activity. These compounds are designed based on the structure of the existing Alzheimer's drug, donepezil, and show potential in the treatment of this disease (Gupta et al., 2020).
Inhibitory Activity Toward Phosphodiesterase 5
Derivatives of 3-(4-Methoxybenzyl)piperidine have been synthesized and evaluated for their inhibitory activity toward phosphodiesterase 5 (PDE5), showing potential for cardiovascular research (Watanabe et al., 2000).
Corrosion Inhibition of Iron
In the field of materials science, certain derivatives of 3-(4-Methoxybenzyl)piperidine have been explored for their corrosion inhibition properties on iron, providing insights into new corrosion inhibitors (Kaya et al., 2016).
Anti-Bacterial Properties
A study demonstrated the effectiveness of a compound structurally related to 3-(4-Methoxybenzyl)piperidine in selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells, offering a new approach to bacterial persistence (Kim et al., 2011).
Zukünftige Richtungen
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant interest in the research and development of piperidine derivatives, including 3-(4-Methoxybenzyl)piperidine .
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12/h4-7,12,14H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMNAZVIXVXAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396849 | |
| Record name | 3-(4-methoxybenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzyl)piperidine | |
CAS RN |
136422-65-6 | |
| Record name | 3-(4-methoxybenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




